molecular formula C35H53I2N9O16 B3229302 Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr CAS No. 128551-40-6

Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr

Cat. No.: B3229302
CAS No.: 128551-40-6
M. Wt: 1109.7 g/mol
InChI Key: BZEMHZCBNZMGFO-FXOPEWHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr: is a complex peptide composed of a sequence of amino acids: Alanine, Serine, Threonine, Threonine, Threonine, Asparagine, 3,5-Diiodo-Tyrosine, and Threonine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and HOBt to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Large-scale reactors and automated synthesizers are used to ensure consistency and efficiency. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr can undergo various chemical reactions, including:

  • Oxidation: : The iodine atoms in the 3,5-diiodo-tyrosine moiety can be oxidized to form iodate or iodide ions.

  • Reduction: : The peptide can be reduced to remove disulfide bonds, if present.

  • Substitution: : The amino acid residues can undergo substitution reactions, particularly at the reactive sites of the iodine atoms.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide (H₂O₂) or iodine (I₂) are used.

  • Reduction: : Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

  • Oxidation: : Iodate or iodide ions.

  • Reduction: : Reduced forms of the peptide.

  • Substitution: : Modified peptide derivatives with different functional groups.

Scientific Research Applications

Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr has several scientific research applications:

  • Chemistry: : Used as a model compound in peptide synthesis studies.

  • Biology: : Investigated for its role in protein-protein interactions and signaling pathways.

  • Medicine: : Potential therapeutic applications in drug design and delivery systems.

  • Industry: : Employed in the development of bioactive materials and supplements.

Mechanism of Action

The mechanism by which Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr exerts its effects involves its interaction with specific molecular targets and pathways. The presence of iodine atoms may enhance its binding affinity to certain receptors, influencing biological processes such as hormone secretion and cellular signaling.

Comparison with Similar Compounds

Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr is unique due to its specific amino acid sequence and the presence of iodine atoms. Similar compounds include other peptide derivatives and amino acid sequences, but the combination of these particular amino acids and iodine atoms sets it apart.

List of Similar Compounds

  • Peptide T: : A threonine derivative used in ergogenic supplements.

  • Other amino acid derivatives: : Various peptides with different sequences and functional groups.

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H53I2N9O16/c1-11(38)28(54)42-21(10-47)31(57)43-24(13(3)49)33(59)45-25(14(4)50)34(60)44-23(12(2)48)32(58)41-20(9-22(39)52)29(55)40-19(30(56)46-26(15(5)51)35(61)62)8-16-6-17(36)27(53)18(37)7-16/h6-7,11-15,19-21,23-26,47-51,53H,8-10,38H2,1-5H3,(H2,39,52)(H,40,55)(H,41,58)(H,42,54)(H,43,57)(H,44,60)(H,45,59)(H,46,56)(H,61,62)/t11-,12-,13-,14-,15-,19-,20-,21-,23-,24-,25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEMHZCBNZMGFO-FXOPEWHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)N[C@@H]([C@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H53I2N9O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1109.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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